

Application Note: Comprehensive Characterization of 2-Chlorocyclohex-1-enecarbaldehyde

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Compound of Interest

Compound Name: 2-Chlorocyclohex-1-enecarbaldehyde

Cat. No.: B154298

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chlorocyclohex-1-enecarbaldehyde is a reactive intermediate of interest in organic synthesis and drug discovery. Its structure, featuring a chlorinated α,β -unsaturated aldehyde system within a cyclohexene ring, presents a unique combination of functional groups that require thorough analytical characterization to ensure identity, purity, and stability. This application note provides a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Chlorocyclohex-1-enecarbaldehyde** is presented in Table 1.

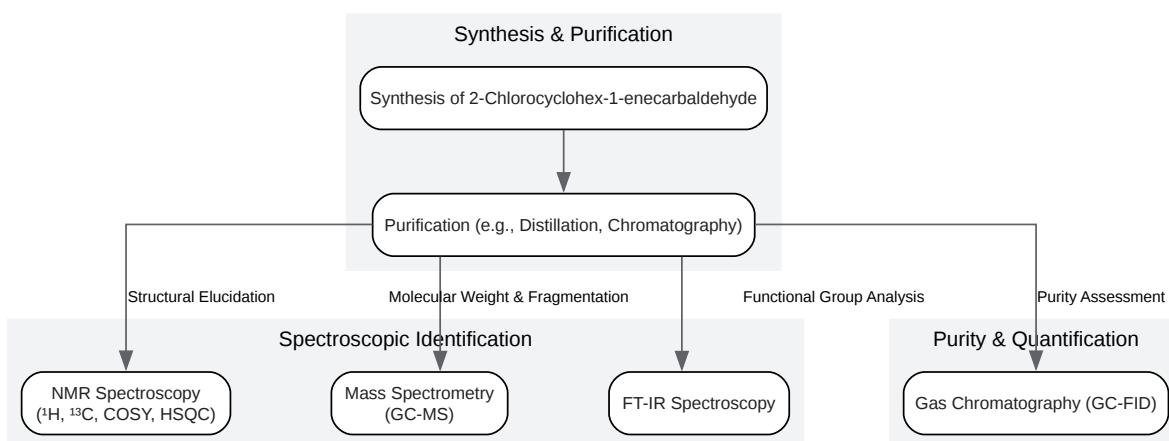
Table 1: Physicochemical Properties of **2-Chlorocyclohex-1-enecarbaldehyde**

Property	Value	Reference
Molecular Formula	C ₇ H ₉ ClO	[1]
Molecular Weight	144.60 g/mol	[1]
Appearance	Colorless to pale yellow liquid (predicted)	
Boiling Point	Not determined	
CAS Number	1680-73-5	[1]

Analytical Characterization Workflow

A systematic approach is crucial for the unambiguous characterization of **2-Chlorocyclohex-1-enecarbaldehyde**. The following workflow outlines the recommended analytical techniques to be employed.

Figure 1. Analytical Characterization Workflow



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Caption: Figure 1. A logical workflow for the synthesis, purification, and comprehensive analytical characterization of **2-Chlorocyclohex-1-enecarbaldehyde**.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **2-Chlorocyclohex-1-enecarbaldehyde**. ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

Table 2: Predicted ^1H NMR Data for **2-Chlorocyclohex-1-enecarbaldehyde** (in CDCl_3)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehydic-H	9.5 - 10.5	s	-
Vinylic-H	6.8 - 7.2	t	~4.0
Allylic- CH_2	2.2 - 2.5	m	-
CH_2	1.6 - 1.9	m	-
CH_2	1.6 - 1.9	m	-

Table 3: Predicted ^{13}C NMR Data for **2-Chlorocyclohex-1-enecarbaldehyde** (in CDCl_3)

Carbon	Chemical Shift (δ , ppm)
C=O	190 - 195
C-Cl	138 - 142
C-CHO	135 - 139
CH_2	30 - 35
CH_2	20 - 25
CH_2	20 - 25

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the molecular weight and fragmentation pattern, confirming the identity of the compound and assessing its purity.

Table 4: Expected Mass Spectrometry Data for **2-Chlorocyclohex-1-enecarbaldehyde**

Fragment Ion	m/z (amu)	Interpretation
[M] ⁺	144/146	Molecular ion (³⁵ Cl/ ³⁷ Cl isotopes)
[M-H] ⁺	143/145	Loss of a hydrogen atom
[M-CHO] ⁺	115/117	Loss of the formyl group
[M-Cl] ⁺	109	Loss of a chlorine atom
[C ₆ H ₉] ⁺	81	Loss of CHO and Cl
[C ₅ H ₅] ⁺	65	Further fragmentation

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Table 5: Characteristic FT-IR Absorption Bands for **2-Chlorocyclohex-1-enecarbaldehyde**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H (aldehyde)	2820-2880, 2720-2780	Medium
C=O (conjugated aldehyde)	1680 - 1705	Strong
C=C (alkene)	1620 - 1660	Medium
C-Cl	600 - 800	Strong
C-H (alkane)	2850 - 2960	Medium-Strong

Experimental Protocols

Sample Preparation

- NMR Spectroscopy: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. [2][3] The solution should be transferred to a clean, dry 5 mm NMR tube.[3]
- GC-MS Analysis: Prepare a 1 mg/mL stock solution of the sample in a volatile organic solvent such as dichloromethane or hexane.[4] Further dilute to a final concentration of approximately 10 $\mu\text{g}/\text{mL}$ for injection.[5] Ensure the sample is free of particulate matter by filtration if necessary.[4]
- FT-IR Spectroscopy (Thin Film): Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6] Gently press the plates together to form a thin, uniform film.

NMR Spectroscopy Protocol

- Instrument: 400 MHz (or higher) NMR Spectrometer
- Nuclei: ^1H and ^{13}C
- Solvent: CDCl_3
- Temperature: 25 °C
- ^1H NMR Parameters:
 - Pulse Program: Standard single pulse
 - Number of Scans: 16-32
 - Relaxation Delay: 1.0 s
 - Spectral Width: -2 to 12 ppm
- ^{13}C NMR Parameters:

- Pulse Program: Proton-decoupled single pulse
- Number of Scans: 1024-4096
- Relaxation Delay: 2.0 s
- Spectral Width: -10 to 220 ppm

GC-MS Protocol

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole)
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Injector:
 - Temperature: 250 °C
 - Injection Volume: 1 µL
 - Split Ratio: 50:1
- Oven Temperature Program:
 - Initial Temperature: 50 °C, hold for 2 min
 - Ramp: 10 °C/min to 250 °C
 - Final Hold: 5 min at 250 °C
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C

- Scan Range: 40-450 amu

FT-IR Spectroscopy Protocol

- Instrument: Fourier-Transform Infrared Spectrometer
- Mode: Transmission
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: Collect a background spectrum of the clean salt plates prior to sample analysis.

Conclusion

The combination of NMR spectroscopy, GC-MS, and FT-IR spectroscopy provides a robust analytical platform for the comprehensive characterization of **2-Chlorocyclohex-1-enecarbaldehyde**. The detailed protocols and expected data presented in this application note serve as a valuable resource for researchers and scientists involved in the synthesis, quality control, and application of this important chemical intermediate. Adherence to these methodologies will ensure the accurate identification and purity assessment of **2-Chlorocyclohex-1-enecarbaldehyde**.

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